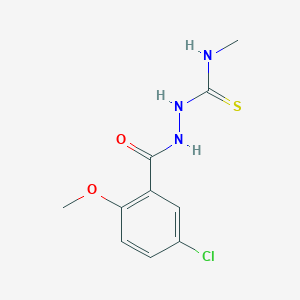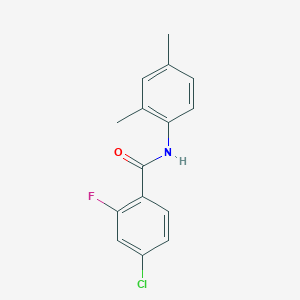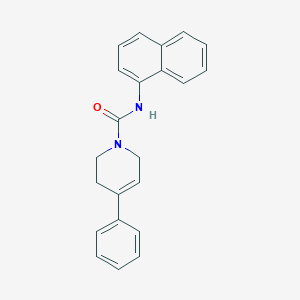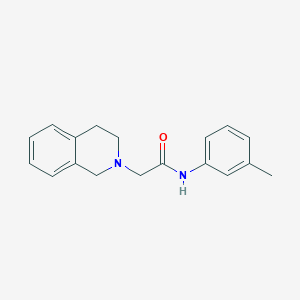
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide, also known as CMH, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. CMH is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival and inhibits apoptosis. In addition, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
実験室実験の利点と制限
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide also has potent anticancer activity and can be used at low concentrations. However, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide also has some limitations. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide. One area of research is the development of new synthesis methods for 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide and its derivatives. Another area of research is the identification of the specific pathways and targets involved in 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide's anticancer activity. Furthermore, studies are needed to investigate the potential use of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Finally, studies are needed to investigate the potential use of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been synthesized through various methods, and its mechanism of action has been studied extensively. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has potent anticancer activity and can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide, including the development of new synthesis methods, identification of specific pathways and targets, and investigation of potential use in combination with other anticancer agents and other fields of scientific research.
合成法
The synthesis of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been reported using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with N-methylhydrazinecarbothioamide in the presence of a base to form 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide. Other methods involve the use of different starting materials and reagents, such as 5-chloro-2-methoxybenzaldehyde and hydrazine hydrate.
科学的研究の応用
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is in the field of cancer research. Studies have shown that 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
1-[(5-chloro-2-methoxybenzoyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-12-10(17)14-13-9(15)7-5-6(11)3-4-8(7)16-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFAISRLMWMGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)




![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)